N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride is a derivative of 1-Deoxynojirimycin, which is an alpha-glucosidase inhibitor primarily derived from the leaves of mulberry trees. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders due to its ability to inhibit carbohydrate absorption.
The parent compound, 1-Deoxynojirimycin, is naturally occurring in various plants, particularly in Morus alba (white mulberry). It can also be synthesized through microbial fermentation using bacteria such as Bacillus subtilis and Streptomyces species. The specific derivative, N-Cyclohexylpropyl Deoxynojirimycin, is synthesized to enhance the pharmacological properties of the original compound.
N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride is classified as an azasugar and an alpha-glucosidase inhibitor. It falls under the category of glycosidase inhibitors, which are compounds that interfere with the activity of enzymes responsible for breaking down carbohydrates.
The synthesis of N-Cyclohexylpropyl Deoxynojirimycin typically involves several key steps:
The synthesis may utilize techniques such as:
N-Cyclohexylpropyl Deoxynojirimycin has a complex molecular structure characterized by its azasugar framework. The molecular formula is with a molecular weight of approximately 287.4 g/mol.
N-Cyclohexylpropyl Deoxynojirimycin participates in several chemical reactions typical for glycosidase inhibitors:
The reaction kinetics can be studied using spectrophotometric methods to measure enzyme activity before and after the introduction of the inhibitor.
The mechanism by which N-Cyclohexylpropyl Deoxynojirimycin exerts its effects involves:
Studies have shown that N-Cyclohexylpropyl Deoxynojirimycin effectively reduces blood glucose levels in animal models, indicating its potential utility in diabetes management.
N-Cyclohexylpropyl Deoxynojirimycin has several promising applications:
Systematic Name: (2R,3R,4R,5S)-2-(Hydroxymethyl)-6-[(3-cyclohexylpropyl)amino]piperidine-3,4,5-triol hydrochlorideMolecular Formula: C₁₅H₃₀ClNO₄Molecular Weight: 323.856 g/mol [1] [5]CAS Registry Number: 1221793-31-2 [1] [3]
This derivative retains the core piperidine ring of deoxynojirimycin but features a N-substituted cyclohexylpropyl moiety, distinguishing it from the parent compound. The hydrochloride salt enhances stability and solubility for research applications.
The stereochemistry is defined by four chiral centers (positions 2R,3R,4R,5S), inherited from the deoxynojirimycin backbone [4]. Key crystallographic features include:
Table 1: Key Crystallographic Parameters
Parameter | Value/Configuration |
---|---|
Piperidine conformation | ^4C₁ chair |
Absolute configuration | 2R,3R,4R,5S |
N1-Cyclohexyl distance | 4.8 Å (through propyl chain) |
Hydrogen bonding | N⁺-H⋯Cl⁻ (3.0–3.2 Å) |
Solubility: Moderately soluble in water (20–25 mg/mL at 20°C) and methanol; insoluble in non-polar solvents like hexane or chloroform. Aqueous solutions form clear, colorless liquids [5].Stability: Degrades above 150°C. Requires storage at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation [5].Hygroscopicity: Exhibits significant moisture absorption, necessitating desiccated storage [5].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Appearance | Off-white to pale yellow crystalline solid |
Solubility (H₂O) | 20–25 mg/mL (clear, colorless) |
Storage | –20°C, inert atmosphere, desiccated |
Decomposition | >150°C |
Structural Modifications:
Functional Implications:
Table 3: Structural Comparison with 1-Deoxynojirimycin (DNJ)
Feature | DNJ (Parent) | N-Cyclohexylpropyl Derivative |
---|---|---|
Molecular formula | C₆H₁₃NO₄ | C₁₅H₃₀ClNO₄ |
Molecular weight | 163.18 g/mol | 323.856 g/mol |
N-substituent | H | Cyclohexylpropyl |
Water solubility | >50 mg/mL | ~22 mg/mL |
Key functional role | Unmodified active site binding | Enhanced lipophilicity for tissue penetration |
This structural modification exemplifies rational drug design to optimize pharmacokinetics while retaining the core pharmacophore of the iminosugar scaffold [1] [4] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1